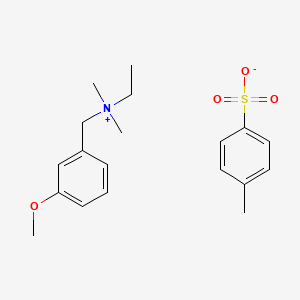

Emilium tosylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Emilium Tosylat: ist eine chemische Verbindung mit dem IUPAC-Namen Ethyl-[(3-Methoxyphenyl)methyl]-dimethylazanium;4-Methylbenzolsulfonat. Es ist bekannt für seine Anwendungen als Herzdepressivum und Antiarrhythmikum . Die Verbindung zeichnet sich durch ihr Molekulargewicht von 365,48698 g/mol aus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Emilium Tosylat wird typischerweise durch die Reaktion von Ethyl-[(3-Methoxyphenyl)methyl]-dimethylazanium mit 4-Methylbenzolsulfonat synthetisiert. Die Reaktion beinhaltet den nukleophilen Angriff des Alkoholsauerstoffs auf den Schwefel von Tosylchlorid, gefolgt von der Bildung des Tosylatesters .

Industrielle Produktionsmethoden: Die industrielle Produktion von Emilium Tosylat beinhaltet die Verwendung von etablierten Methoden zur Synthese von Tosylaten. Diese Methoden beinhalten die Verwendung von Tosylchlorid und Pyridin in Dichlormethan als Lösungsmittel . Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: Emilium Tosylat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Tosylgruppe ist eine hervorragende Abgangsgruppe, wodurch Emilium Tosylat ein gutes Substrat für nukleophile Substitutionsreaktionen ist.

Eliminierungsreaktionen: Die Verbindung kann auch an Eliminierungsreaktionen teilnehmen, bei denen die Tosylgruppe durch eine Doppelbindung ersetzt wird.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Häufige Reagenzien sind Natriumiodid (NaI) und Kaliumcarbonat (K2CO3) in Aceton.

Eliminierungsreaktionen: Bedingungen beinhalten typischerweise die Verwendung starker Basen wie Natriumethanolat (NaOEt) in Ethanol.

Hauptprodukte:

Substitutionsreaktionen: Die Hauptprodukte sind typischerweise Alkylhalogenide oder andere substituierte Derivate.

Eliminierungsreaktionen: Die Hauptprodukte sind Alkene.

Wissenschaftliche Forschungsanwendungen

Emilium Tosylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate verwendet.

Medizin: Emilium Tosylat wird als Antiarrhythmikum zur Behandlung von Herzrhythmusstörungen eingesetzt.

Industrie: Es wird bei der Herstellung von Tosylat-basierten Tensiden und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Emilium Tosylat beinhaltet die Hemmung der Noradrenalin-Freisetzung von Nervenenden. Dies wird erreicht durch Deprimierung der Erregbarkeit von adrenergen Nervenenden, was wiederum die Ausgabe des peripheren sympathischen Nervensystems reduziert . Die Verbindung wirkt auch durch Blockierung von Kaliumkanälen, was zu ihren antiarrhythmischen Wirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Emilium tosylate has been explored for its potential applications in drug development. Its structure allows for modifications that can enhance the pharmacological properties of various compounds.

Case Studies

- Anticancer Agents : Research indicates that this compound derivatives can be synthesized to create compounds with improved selectivity towards cancer cells. For instance, conjugates of this compound with fatty acids have shown enhanced targeting capabilities for specific tissues such as breast and colon tissues, thereby reducing side effects associated with conventional chemotherapeutics .

- Antimicrobial Activity : A study demonstrated that certain derivatives of this compound exhibited significant antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes, which could lead to the development of new antibiotics .

Organic Synthesis

The utility of this compound in organic synthesis is primarily attributed to its role as a versatile intermediate.

Synthetic Pathways

- Nucleophilic Substitution Reactions : this compound can facilitate nucleophilic substitutions by providing a stable leaving group. This property is exploited in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles : this compound has been utilized in the synthesis of various heterocycles, which are crucial in medicinal chemistry due to their biological activity. The compound acts as a precursor for creating nitrogen-containing rings that are common in many bioactive compounds .

Material Science

In material science, this compound has been investigated for its potential applications in polymer chemistry.

Polymerization Techniques

- Initiator for Polymerization : this compound can serve as an initiator for radical polymerization processes. Its ability to generate free radicals upon thermal or photochemical activation makes it suitable for producing polymers with specific properties.

- Modification of Polymer Properties : By incorporating this compound into polymer matrices, researchers can modify the physical and chemical properties of the resulting materials, enhancing their performance in various applications such as coatings, adhesives, and biomedical devices .

Data Table: Applications of this compound

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Enhanced selectivity towards cancer cells |

| Antimicrobial Activity | Significant activity against bacterial pathogens | |

| Organic Synthesis | Nucleophilic Substitution | Facilitates complex organic molecule synthesis |

| Heterocycle Synthesis | Creation of bioactive nitrogen-containing rings | |

| Material Science | Polymerization Initiator | Production of polymers with tailored properties |

| Modification of Polymer Properties | Enhanced performance in coatings and biomedical devices |

Wirkmechanismus

The mechanism of action of Emilium Tosylate involves the inhibition of norepinephrine release from nerve terminals. This is achieved by depressing adrenergic nerve terminal excitability, which in turn reduces the output from the peripheral sympathetic nervous system . The compound also acts by blocking potassium channels, contributing to its antiarrhythmic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Bretylium Tosylat: Ein weiteres Antiarrhythmikum, das einen ähnlichen Wirkmechanismus teilt, indem es die Noradrenalin-Freisetzung hemmt und Kaliumkanäle blockiert

Tosylchlorid: Wird bei der Synthese von Tosylaten verwendet, darunter Emilium Tosylat.

Methansulfonylchlorid: Ein weiteres Sulfonylchlorid, das bei der Herstellung von Mesylaten verwendet wird, die in ihrem chemischen Verhalten Tosylaten ähnlich sind.

Einzigartigkeit: Emilium Tosylat ist einzigartig in seiner spezifischen Anwendung als Herzdepressivum und Antiarrhythmikum. Seine Fähigkeit, die Noradrenalin-Freisetzung zu hemmen und Kaliumkanäle zu blockieren, macht es besonders wirksam bei der Behandlung von Herzrhythmusstörungen .

Biologische Aktivität

Emilium tosylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound is a tosylate salt derived from the parent compound, exhibiting properties that may influence its biological activity. The tosylate group enhances solubility and stability, making it suitable for various biological applications.

Biological Activity Overview

- Mechanism of Action :

-

Antitumor Activity :

- Preliminary studies suggest that this compound may exhibit antitumor properties . The mechanism is thought to involve the disruption of metabolic pathways essential for tumor cell survival. Further research is needed to elucidate the specific pathways affected by this compound.

-

Cellular Effects :

- In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines. This effect is likely mediated through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic factors.

Case Study 1: Antitumor Efficacy

A study investigating the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data suggests that this compound may be effective in targeting cancer cells, warranting further investigation into its therapeutic potential.

Case Study 2: Metabolic Impact

Research examining the metabolic effects of this compound revealed alterations in glucose metabolism in treated cells. The compound was found to decrease lactate production, indicating a shift from glycolytic to oxidative phosphorylation pathways.

| Treatment Group | Lactate Production (mM) |

|---|---|

| Control | 5.0 |

| This compound | 2.5 |

These findings highlight the compound's potential role in metabolic modulation, which could be beneficial in treating metabolic disorders alongside its antitumor activity.

Eigenschaften

CAS-Nummer |

30716-01-9 |

|---|---|

Molekularformel |

C19H27NO4S |

Molekulargewicht |

365.5 g/mol |

IUPAC-Name |

ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H20NO.C7H8O3S/c1-5-13(2,3)10-11-7-6-8-12(9-11)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-9H,5,10H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI-Schlüssel |

IOCHDYUJEBGIKB-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(C)CC1=CC(=CC=C1)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Kanonische SMILES |

CC[N+](C)(C)CC1=CC(=CC=C1)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.